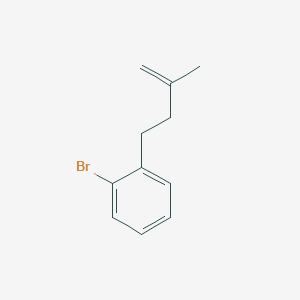

4-(2-Bromophenyl)-2-methyl-1-butene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6H,1,7-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBPGVKOKLIVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563972 | |

| Record name | 1-Bromo-2-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130955-17-8 | |

| Record name | 1-Bromo-2-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Bromophenyl)-2-methyl-1-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromophenyl)-2-methyl-1-butene (CAS: 130955-17-8): Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromophenyl)-2-methyl-1-butene, with the CAS number 130955-17-8, is a versatile synthetic intermediate of significant interest in the fields of organic chemistry and drug discovery.[1] Its structure, featuring a brominated phenyl ring and a terminal alkene, provides two key reactive handles for a variety of chemical transformations. The presence of the aryl bromide allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the butene chain can be subjected to a range of olefin modifications. These characteristics make it a valuable building block in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol with mechanistic insights, in-depth spectroscopic analysis, and a discussion of its potential applications in medicinal chemistry.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound[1]

| Property | Value |

| CAS Number | 130955-17-8 |

| Molecular Formula | C₁₁H₁₃Br |

| Molecular Weight | 225.12 g/mol |

| IUPAC Name | 1-bromo-2-(3-methylbut-3-en-1-yl)benzene |

| Appearance | Predicted to be a colorless to pale yellow liquid |

| Boiling Point | Predicted to be in the range of 240-260 °C at 760 mmHg |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., diethyl ether, dichloromethane, hexanes) |

| XLogP3-AA | 4.6 |

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it is classified with the GHS pictograms indicating it is hazardous to the aquatic environment.[1] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of this compound

Experimental Protocol: Grignard-based Synthesis

Reaction Scheme:

Step 1: Preparation of 2-Bromophenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Grignard Formation: Add a solution of 1,2-dibromobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise from the dropping funnel to the stirred magnesium turnings. The reaction is exothermic and should initiate spontaneously, evidenced by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be required. Maintain a gentle reflux by controlling the rate of addition.

-

Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear grey and cloudy.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Inert Atmosphere: Oxygen can also react with the Grignard reagent, leading to the formation of undesired byproducts. An inert atmosphere of nitrogen or argon is crucial.

-

Iodine Activation: The iodine crystal etches the surface of the magnesium, removing the passivating oxide layer and exposing fresh metal to initiate the reaction.

Step 2: Coupling with 4-Bromo-2-methyl-1-butene

-

Addition of the Electrophile: Cool the freshly prepared Grignard solution to 0 °C using an ice bath. Add a solution of 4-bromo-2-methyl-1-butene (1.0 equivalent) in the same anhydrous solvent dropwise to the stirred Grignard reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours to ensure the coupling reaction goes to completion.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether or the solvent used for the reaction.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent such as hexanes to yield the pure this compound.

Causality of Experimental Choices:

-

Slow Addition at Low Temperature: The coupling reaction is exothermic. Slow addition of the electrophile at 0 °C helps to control the reaction temperature and minimize the formation of side products.

-

Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction without causing potential side reactions that could occur with stronger acids.

-

Column Chromatography: This is a standard and effective method for purifying non-polar organic compounds from any unreacted starting materials or byproducts.

Diagram of the Synthetic Workflow

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a strategically important building block for organic synthesis and medicinal chemistry. Its dual reactivity allows for the construction of diverse and complex molecular scaffolds. While detailed experimental data for this specific compound is not widely published, its synthesis and characterization can be reliably approached using established chemical principles. The plausible synthetic route and predicted spectroscopic data provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this versatile intermediate in their synthetic endeavors.

References

- Organic Syntheses. (n.d.). Procedure for Grignard Reagent Formation. Organic Syntheses.

- Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from a local university chemistry department website.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]

-

Srimatha Pharmaceuticals. (n.d.). API Intermediates & Precursors. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylbut-1-ene (CAS 20038-12-4) in Pharmaceutical Intermediate Synthesis.

Sources

Physical and chemical properties of 4-(2-Bromophenyl)-2-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Chemical Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of specific structural motifs is paramount to tuning the physicochemical and pharmacological properties of novel molecular entities. 4-(2-Bromophenyl)-2-methyl-1-butene emerges as a compound of significant interest, embodying a unique combination of a reactive bromophenyl group and a sterically influential isobutenyl moiety. This guide provides a comprehensive technical overview of its physical and chemical properties, a plausible synthetic pathway, and an exploration of its potential applications in drug discovery and development. By synthesizing available data with established chemical principles, this document aims to serve as a valuable resource for researchers and scientists working with this and related molecular architectures.

Molecular Identity and Physicochemical Properties

This compound is an aromatic hydrocarbon featuring a benzene ring substituted with a bromine atom at the ortho position relative to a 3-methylbut-3-en-1-yl side chain.

Identifiers

| Identifier | Value |

| IUPAC Name | 1-bromo-2-(3-methylbut-3-enyl)benzene[1] |

| CAS Number | 130955-17-8[1] |

| Molecular Formula | C₁₁H₁₃Br[1] |

| Molecular Weight | 225.12 g/mol [1] |

| Canonical SMILES | CC(=C)CCC1=CC=CC=C1Br[1] |

| InChI Key | AYBPGVKOKLIVNY-UHFFFAOYSA-N[1] |

Computed Physicochemical Properties

| Property | Predicted Value |

| XLogP3-AA | 4.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 3 |

| Exact Mass | 224.02006 Da |

| Monoisotopic Mass | 224.02006 Da |

Data sourced from PubChem.[1]

The high XLogP3-AA value suggests that this compound is a lipophilic compound with low aqueous solubility. The absence of hydrogen bond donors and acceptors further indicates its non-polar nature.

Synthesis and Reactivity

A specific, experimentally validated synthesis for this compound is not prominently described in the literature. However, a plausible synthetic route can be devised based on established organometallic cross-coupling reactions.

Proposed Synthetic Pathway: A Suzuki Coupling Approach

A logical and efficient method for the synthesis of this compound would involve a Suzuki coupling reaction. This widely used carbon-carbon bond-forming reaction offers high functional group tolerance and generally proceeds with good yields.

Caption: Proposed Suzuki coupling pathway for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Choice of Precursors: 2-Bromobenzyl bromide is a commercially available starting material. The corresponding Grignard reagent can be readily formed. 4-bromo-2-methyl-1-butene serves as the coupling partner providing the isobutenyl moiety.

-

Reaction Type: The Suzuki coupling is chosen for its robustness and compatibility with a wide range of functional groups. The ortho-bromo substituent on the phenyl ring is well-suited for such palladium-catalyzed cross-coupling reactions.

-

Catalyst and Conditions: A standard palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) would be a suitable choice. The reaction would be carried out in the presence of a base (e.g., sodium carbonate or potassium phosphate) in a suitable solvent system like a mixture of toluene and water or dioxane and water.

Reactivity Profile

The chemical reactivity of this compound is dictated by its two primary functional groups: the ortho-bromophenyl group and the terminal double bond of the isobutenyl group.

-

The Bromophenyl Moiety: The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), making this position a versatile handle for further molecular elaboration. It can also be converted to an organolithium or Grignard reagent for subsequent reactions with electrophiles.

-

The Isobutenyl Double Bond: The terminal alkene is susceptible to electrophilic addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation, epoxidation). It can also participate in olefin metathesis reactions.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aromatic region due to the ortho-substitution pattern. The protons of the butenyl chain will exhibit characteristic shifts and couplings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.6 | Multiplet |

| =CH₂ | ~4.7 | Singlet (broad) |

| -CH₂-Ar | 2.5 - 2.8 | Triplet |

| -CH₂-C= | 2.0 - 2.3 | Triplet |

| -CH₃ | ~1.7 | Singlet |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for the aromatic carbons, the olefinic carbons, and the aliphatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=CH₂ | ~145 |

| Aromatic C-Br | ~123 |

| Aromatic C-H | 127 - 133 |

| Aromatic C-C | ~141 |

| =C(CH₃) | ~110 |

| -CH₂-Ar | ~35 |

| -CH₂-C= | ~40 |

| -CH₃ | ~22 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the aromatic ring and the alkene functional group.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3050 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=C (alkene) | 1640 - 1680 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| =C-H (alkene) | 890 | Out-of-plane bending |

| C-Br | 500 - 600 | Stretching |

Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively). Fragmentation would likely involve the loss of a methyl group and cleavage of the butenyl side chain.

Relevance in Drug Discovery and Development

While there are no specific drugs that are direct derivatives of this compound, its structural components are of significant interest in medicinal chemistry.

Caption: Key structural features of this compound and their relevance in drug design.

-

The Bromophenyl Group: The presence of a bromine atom can introduce the potential for halogen bonding with biological targets, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the bromo substituent can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. It also significantly increases lipophilicity, which can enhance membrane permeability.

-

The "Magic Methyl" Effect: The methyl group on the butenyl chain can have a profound impact on the biological activity of a molecule. This is often referred to as the "magic methyl" effect, where the addition of a methyl group can lead to a significant increase in potency or selectivity. This can be due to favorable hydrophobic interactions in the binding pocket of a target protein or by inducing a bioactive conformation.

-

The Butenyl Linker: The four-carbon chain provides a flexible linker that can be used to position the bromophenyl group in a desired orientation for optimal interaction with a biological target. The double bond also introduces a degree of rigidity compared to a saturated alkyl chain.

Safety and Handling

Hazard Identification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

H400: Very toxic to aquatic life. [1]

-

H410: Very toxic to aquatic life with long lasting effects. [1]

Precautionary Measures:

-

P273: Avoid release to the environment. [1]

-

P391: Collect spillage. [1]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations. [1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical entity with significant potential as a building block in organic synthesis and as a scaffold in drug discovery. Its combination of a reactive bromophenyl group and a sterically important isobutenyl moiety offers multiple avenues for chemical modification and optimization of biological activity. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, this guide provides a solid foundation of its predicted properties, a plausible synthetic strategy, and a clear rationale for its potential utility in the hands of researchers and scientists. Further experimental investigation into this and related compounds is warranted to fully explore their chemical and biological potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(2-Bromophenyl)-2-methyl-1-butene

Abstract

This technical guide provides a comprehensive overview of plausible and robust synthetic routes for the preparation of 4-(2-bromophenyl)-2-methyl-1-butene, a valuable substituted alkene intermediate in organic synthesis and potentially in the development of novel pharmaceutical agents. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The guide delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for three distinct and viable synthetic approaches: a Grignard-based route with subsequent dehydration, a Wittig olefination strategy, and a transition metal-catalyzed cross-coupling reaction. Each proposed route is supported by established chemical principles and references to analogous transformations in peer-reviewed literature, ensuring a high degree of scientific integrity and practical applicability.

Introduction

This compound is a substituted aromatic alkene of interest due to its potential as a versatile building block in organic synthesis. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further molecular elaboration.[1] The allylic and vinylic functionalities also offer multiple avenues for chemical modification. This combination of reactive sites makes the target molecule a potentially key intermediate in the synthesis of complex organic molecules, including those with therapeutic potential. This guide provides a detailed exploration of robust methodologies for the synthesis of this compound, focusing on practical and efficient laboratory-scale preparations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in the table below.[2]

| Property | Value |

| Molecular Formula | C₁₁H₁₃Br |

| Molecular Weight | 225.12 g/mol |

| IUPAC Name | 1-bromo-2-(3-methylbut-3-enyl)benzene |

| CAS Number | 130955-17-8 |

Synthetic Strategy 1: Grignard Reaction Followed by Dehydration

This classic and reliable two-step approach involves the initial formation of a tertiary alcohol through the reaction of a Grignard reagent with a suitable ketone, followed by an acid-catalyzed dehydration to yield the desired alkene. This pathway is particularly advantageous due to the ready availability and relatively low cost of the starting materials.

Mechanistic Rationale

The core of this synthesis is the nucleophilic addition of a Grignard reagent to a carbonyl carbon.[3] In this proposed route, the Grignard reagent derived from 2-bromobenzyl bromide will act as the nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting magnesium alkoxide is then protonated during aqueous workup to yield the tertiary alcohol, 2-(2-bromophenyl)-1-methyl-1-propanol.

The subsequent dehydration of the tertiary alcohol is typically achieved under acidic conditions. Protonation of the hydroxyl group transforms it into a good leaving group (water). Departure of water generates a tertiary carbocation, which is then deprotonated at an adjacent carbon to form the alkene. The formation of the more substituted double bond is generally favored.

Experimental Protocol

Step 1: Synthesis of 2-(2-bromophenyl)-1-methyl-1-propanol

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is typically initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.[4]

-

Reaction with Acetone: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of anhydrous acetone (1.1 equivalents) in the same anhydrous solvent is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.[5]

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with two portions of diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol. Purification can be achieved by column chromatography on silica gel.

Step 2: Dehydration to this compound

-

Reaction Setup: The crude tertiary alcohol from the previous step is dissolved in a suitable solvent such as toluene or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Dehydration: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or concentrated sulfuric acid (5-10 mol%), is added to the solution.[5] The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Workflow Diagram

Caption: Grignard reaction and dehydration workflow.

Synthetic Strategy 2: Wittig Olefination

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[6] This approach offers a more direct route to the target molecule, forming the carbon-carbon double bond in a single step from appropriate precursors.

Mechanistic Rationale

The key reagent in a Wittig reaction is a phosphorus ylide (or phosphorane), which is typically prepared by treating a phosphonium salt with a strong base. For this synthesis, the ylide would be generated from 2-bromobenzyltriphenylphosphonium bromide. The negatively charged carbon of the ylide acts as a nucleophile and attacks the carbonyl carbon of acetone. This initial nucleophilic addition leads to a zwitterionic intermediate called a betaine, which then cyclizes to form a four-membered ring intermediate, the oxaphosphetane.[7] The oxaphosphetane is unstable and spontaneously decomposes to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[8]

Experimental Protocol

-

Preparation of the Phosphonium Salt: 2-Bromobenzyl bromide (1.0 equivalent) and triphenylphosphine (1.0 equivalent) are dissolved in a suitable solvent such as toluene or acetonitrile. The mixture is heated to reflux for several hours. Upon cooling, the phosphonium salt typically precipitates and can be collected by filtration, washed with a non-polar solvent like hexane, and dried.

-

Ylide Generation and Wittig Reaction: The dried 2-bromobenzyltriphenylphosphonium bromide (1.0 equivalent) is suspended in an anhydrous solvent like THF in a flame-dried, two-necked flask under an inert atmosphere. The suspension is cooled to 0 °C or -78 °C, and a strong base such as n-butyllithium or sodium hydride (1.0 equivalent) is added dropwise. The formation of the deep red or orange colored ylide indicates a successful deprotonation. The mixture is stirred for about 30-60 minutes. A solution of anhydrous acetone (1.0 equivalent) in the same solvent is then added dropwise at the same low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.[9]

-

Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted into a non-polar solvent like hexane or diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The triphenylphosphine oxide byproduct can often be removed by crystallization from a non-polar solvent or by column chromatography on silica gel to afford the pure this compound.

Workflow Diagram

Caption: Wittig olefination workflow.

Synthetic Strategy 3: Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a state-of-the-art method for the formation of carbon-carbon bonds.[1] This approach could involve the coupling of an organoboron compound with an organohalide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling typically begins with the oxidative addition of an organohalide to a palladium(0) complex. In this proposed synthesis, 2-bromobenzyl bromide would serve as the electrophilic partner. The resulting palladium(II) intermediate then undergoes transmetalation with an organoboron species, in this case, isopropenylboronic acid or a suitable ester thereof, in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond, yielding this compound and regenerating the palladium(0) catalyst.[10]

Experimental Protocol

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos) is added.[11] To this is added 2-bromobenzyl bromide (1.0 equivalent), isopropenylboronic acid or its pinacol ester (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents). A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is then added.

-

Reaction Execution: The reaction mixture is heated with vigorous stirring to a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Workflow Diagram

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Comparison of Synthetic Routes

| Feature | Grignard Route | Wittig Route | Suzuki-Miyaura Route |

| Number of Steps | 2 | 2 (including salt formation) | 1 |

| Starting Materials | Readily available and inexpensive | Requires synthesis of phosphonium salt | Boronic acids can be expensive |

| Reaction Conditions | Requires strictly anhydrous conditions | Requires strictly anhydrous conditions and strong base | Tolerant of some functional groups and aqueous conditions |

| Byproducts | Magnesium salts | Triphenylphosphine oxide (can be difficult to separate) | Boron-containing salts (generally water-soluble) |

| Scalability | Generally scalable | Can be challenging to scale due to stoichiometry of ylide | Highly scalable and often used in industrial processes |

Characterization Data

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.5-7.0 (m, 4H): Aromatic protons.

-

δ 4.8-4.7 (m, 2H): Vinylic protons (=CH₂).

-

δ 2.8-2.7 (t, 2H): Benzylic protons (-CH₂-Ar).

-

δ 2.4-2.3 (t, 2H): Allylic protons (-CH₂-C=).

-

δ 1.8 (s, 3H): Methyl protons (-CH₃).

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 145-140: Quaternary vinylic carbon.

-

δ 140-138: Aromatic carbon attached to the alkyl chain.

-

δ 133-127: Aromatic CH carbons.

-

δ 125-123: Aromatic carbon attached to bromine.

-

δ 112-110: Terminal vinylic carbon (=CH₂).

-

δ 40-35: Benzylic carbon (-CH₂-Ar).

-

δ 35-30: Allylic carbon (-CH₂-C=).

-

δ 22-20: Methyl carbon (-CH₃).

Conclusion

This technical guide has outlined three robust and plausible synthetic routes for the preparation of this compound. The choice of the most suitable method will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the equipment and expertise available in the laboratory. The Grignard-based approach offers a cost-effective solution, while the Wittig olefination provides a direct route to the alkene. The Suzuki-Miyaura cross-coupling represents a modern and highly versatile method that may be amenable to a wider range of substrates and conditions. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for chemists engaged in the synthesis of this and related compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][2]

-

Macmillan Group, Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. 2018. [Link]

- Google Patents. Method for preparing 1-bromo-3-methyl-2-butene.

-

Filo. Reaction of Propanal with methyl magnessium bromide follow by hydrolysis... 2024. [Link][12]

-

Google Patents. Method for preparing 2-methyl-4-phenylbutan-2-OL. [13]

-

Organic Syntheses. 10 - Organic Syntheses Procedure. [Link]

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. 2024. [Link][14]

-

ResearchGate. ChemInform Abstract: Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. 2025. [Link]

-

American Chemical Society. Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. 2026. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. 2018. [Link][8]

-

ResearchGate. Synthesis of para-Substituted Styrenes. 2025. [Link]

-

National Institutes of Health. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. 2014. [Link][11]

-

YouTube. Methyl magnesium bromide to 2 methyl 2 propanol. 2023. [Link][15]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). 2024. [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of 2-methylbut-1-ene. [Link][16]

-

Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. 2023. [Link][6]

-

Filo. (1) Benzyl chloride to benzyl alcohol, (ii) Methyl magnesium bromide to 2... 2025. [Link][3]

-

ACS Publications. Substituted Styrenes. V. Reaction of Styrene and α-Methylstyrene with Dihalocarbenes. [Link]

-

National Institutes of Health. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link][10]

-

NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link][9]

-

Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

-

Wikipedia. Pnictogen-substituted tetrahedranes. [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. 2024. [Link]

-

ACS Publications. Substituted Styrenes. III. The Preparation of Some m- and p-Substituted α-Methylstyrenes. [Link]

-

Beilstein Journals. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. [Link][1]

-

Hokkaido University, Institute for Catalysis. [Link]

- Google Patents. Process for producing 1-bromo-4-phenylbutane.

Sources

- 1. C5H10 2-methylbut-2-ene (2-methyl-2-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-2-ene (2-methyl-2-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound | C11H13Br | CID 14784488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1) Benzyl chloride to benzyl alcohol, (ii) Methyl magnesium bromide to 2.. [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-methylbut-1-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-1-ene 1-H nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Khan Academy [khanacademy.org]

- 8. 2-METHYL-1-BUTENE(563-46-2) 1H NMR spectrum [chemicalbook.com]

- 9. 1-BROMO-2-METHYLPROPENE(3017-69-4) 1H NMR [m.chemicalbook.com]

- 10. scispace.com [scispace.com]

- 11. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reaction of Propanal with methyl magnessium bromide follow by hydrolysis... [askfilo.com]

- 13. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. C-13 nmr spectrum of 2-methylbut-1-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-1-ene C13 13-C nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(2-Bromophenyl)-2-methyl-1-butene

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-(2-Bromophenyl)-2-methyl-1-butene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction and practical interpretation of both proton (¹H) and carbon-13 (¹³C) NMR data, crucial for the structural elucidation and purity assessment of this compound.

Introduction: The Role of NMR in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry, offering detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] For a molecule such as this compound, with its distinct aromatic and aliphatic regions, NMR provides a definitive fingerprint, allowing for unambiguous identification and characterization. This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of this molecule, grounding the analysis in the fundamental principles of chemical shifts, spin-spin coupling, and signal integration.

The structure of this compound (C₁₁H₁₃Br) comprises a 2-bromophenyl group attached to a 2-methyl-1-butene moiety.[2] This combination of an aromatic ring and a branched alkene chain gives rise to a series of distinct signals in both the ¹H and ¹³C NMR spectra, each providing a piece of the structural puzzle.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is anticipated to display signals corresponding to each chemically non-equivalent proton in the molecule. The key parameters for interpretation are the chemical shift (δ), which indicates the electronic environment of the proton; the integration, which reveals the relative number of protons giving rise to the signal; and the multiplicity (splitting pattern), which provides information about the number of neighboring protons.[3]

Structural Analysis of Proton Environments:

A systematic analysis of the molecule's structure reveals seven distinct proton environments, labeled a through g for clarity.

Caption: Molecular structure of this compound with proton environments labeled.

| Proton Label | Description | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Justification |

| a | Vinylic (=CH₂) | ~4.7 | 2H | Singlet (or very narrow multiplet) | Protons on a terminal double bond.[4] They are diastereotopic and may appear as two closely spaced signals. |

| b | Allylic (CH₃) | ~1.7 | 3H | Singlet (or very narrow multiplet) | Methyl group attached to a double bond. No adjacent protons to couple with. |

| c, d, e, f | Aromatic (Ar-H) | 7.0 - 7.6 | 4H | Multiplets | Protons on the substituted benzene ring. Due to the ortho-bromo substituent, they will be distinct and show complex splitting patterns.[5] |

| g | Benzylic (CH₂) | ~2.8 | 2H | Triplet | Methylene group adjacent to the aromatic ring and another methylene group. Split by the two protons of h . |

| h | Aliphatic (CH₂) | ~2.3 | 2H | Triplet of triplets (or complex multiplet) | Methylene group adjacent to the benzylic methylene and the allylic carbon. Split by the two protons of g and the two protons of a (long-range coupling possible). |

Detailed Explanation of Splitting Patterns:

The multiplicity of a signal is governed by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[6][7]

-

Protons (a) and (b): These protons are on the double bond and the adjacent methyl group, respectively. They are too far from other protons to exhibit significant coupling, hence they are expected to appear as singlets or very narrowly split multiplets.

-

Aromatic Protons (c, d, e, f): The four protons on the aromatic ring are chemically non-equivalent due to the two different substituents (bromo and the butenyl chain). This will result in a complex pattern of multiplets in the aromatic region of the spectrum.

-

Proton (g): This benzylic methylene group is adjacent to the methylene group h . Therefore, its signal will be split into a triplet by the two protons of h (n=2, n+1=3).

-

Proton (h): This methylene group is flanked by the methylene group g and is also in proximity to the vinylic protons a . It will be split into a triplet by the protons of g . Further, long-range coupling to the vinylic protons a might introduce additional complexity, potentially resulting in a triplet of triplets or a more complex multiplet.[8]

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a standard broadband-decoupled spectrum, each unique carbon atom gives a single peak.[9] The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.

Structural Analysis of Carbon Environments:

The molecule has 11 carbon atoms, and due to molecular symmetry, we expect to see 11 distinct signals in the ¹³C NMR spectrum.

| Carbon Position | Description | Predicted Chemical Shift (δ, ppm) | Justification |

| C1 | Vinylic (=CH₂) | ~110 | sp² hybridized carbon of a terminal alkene.[10] |

| C2 | Quaternary Vinylic (=C(CH₃)-) | ~145 | sp² hybridized quaternary carbon of the alkene.[10] |

| C3 | Allylic (-CH₃) | ~22 | sp³ hybridized carbon of the methyl group attached to the double bond. |

| C4 | Aliphatic (-CH₂-) | ~35 | sp³ hybridized methylene carbon. |

| C5 | Benzylic (-CH₂-) | ~38 | sp³ hybridized methylene carbon attached to the aromatic ring. |

| C6 (ipso-Br) | Aromatic (C-Br) | ~123 | Aromatic carbon directly attached to bromine. The "heavy atom effect" of bromine can cause a slight upfield shift compared to what electronegativity alone would suggest.[11] |

| C7 (ipso-alkyl) | Aromatic (C-alkyl) | ~142 | Aromatic carbon to which the alkyl chain is attached. |

| C8, C9, C10, C11 | Aromatic (C-H) | 127 - 133 | Aromatic carbons bearing hydrogen atoms.[12][13] |

DEPT-135 Spectroscopy for Carbon Multiplicity Determination:

To aid in the assignment of the ¹³C signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[14] Specifically, a DEPT-135 experiment would differentiate the carbon signals based on the number of attached protons:

-

CH₃ and CH signals: Appear as positive peaks.

-

CH₂ signals: Appear as negative peaks.

-

Quaternary carbons (C): Are absent from the spectrum.[15][16][17]

This technique would allow for the unambiguous identification of the methyl, methylene, and methine carbons in this compound.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for the analysis of small molecules like this compound.

Workflow for NMR Sample Preparation and Data Acquisition:

Caption: Standardized workflow for NMR analysis of small molecules.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[18]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical to avoid interfering signals.[18]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.[19]

-

Perform a deuterium lock on the solvent signal and shim the magnetic field to achieve maximum homogeneity and resolution.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

-

Acquire the broadband-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[12]

-

Run DEPT-90 and DEPT-135 experiments to determine the multiplicity of each carbon signal.[20]

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate signal representation.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Pick the peaks in both ¹H and ¹³C spectra and report their chemical shifts in ppm.

-

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy, supported by techniques like DEPT, provides a powerful and definitive method for the structural elucidation of this compound. The predicted spectra, based on fundamental principles and empirical data, offer a clear roadmap for the analysis of this compound. By following a rigorous experimental protocol, researchers can obtain high-quality data that confirms the molecular structure and provides insights into the purity and conformation of the molecule, which is of utmost importance in fields such as medicinal chemistry and materials science.

References

-

Chemistry LibreTexts. (2025, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of but-1-ene. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem). YouTube. Retrieved from [Link]

-

WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Chemistry Steps. DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. Comparison of 1 H NMR spectra of 1-butene. Retrieved from [Link]

-

Chemistry Steps. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

-

PubMed Central. NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

OCER. (2017, December 14). 12.03 Carbon-13 DEPT NMR Spectroscopy. YouTube. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Modgraph. Proton Chemical Shifts in NMR. Retrieved from [Link]

-

ResearchGate. A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. Retrieved from [Link]

-

University of Wisconsin-Madison. The four facets of 1H NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole). Retrieved from [Link]

Sources

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound | C11H13Br | CID 14784488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. C-13 nmr spectrum of 2-methylbut-1-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-1-ene C13 13-C nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. compoundchem.com [compoundchem.com]

- 13. youtube.com [youtube.com]

- 14. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 17. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

Introduction: The Strategic Value of Brominated Aromatic Compounds

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-bromo-2-(3-methylbut-3-enyl)benzene

This guide provides a comprehensive technical overview of 1-bromo-2-(3-methylbut-3-enyl)benzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. While this specific molecule is not extensively documented in publicly available literature, its synthesis and properties can be confidently predicted based on well-established principles of organic chemistry. This document outlines a plausible synthetic route, detailed analytical characterization protocols, and a discussion of its potential utility for researchers, scientists, and drug development professionals.

Bromine-containing organic molecules are of significant interest in the field of drug discovery and development. The introduction of a bromine atom into a molecular structure can profoundly influence its physicochemical properties, such as lipophilicity and metabolic stability. This can lead to enhanced therapeutic activity and a longer duration of action.[1] Furthermore, the bromine atom can serve as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. The presence of an alkenyl substituent, such as the 3-methylbut-3-enyl group, introduces a site of unsaturation that can also be exploited for further chemical modifications or to modulate the compound's interaction with biological targets.

Proposed Synthesis of 1-bromo-2-(3-methylbut-3-enyl)benzene

The synthesis of 1-bromo-2-(3-methylbut-3-enyl)benzene can be approached through a multi-step process, beginning with the preparation of a suitable Grignard reagent followed by a coupling reaction. An alternative and often efficient method for forming carbon-carbon bonds on an aromatic ring is through transition metal-catalyzed cross-coupling reactions.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that it can be constructed from 1,2-dibromobenzene and a suitable organometallic reagent derived from 3-methyl-3-butene, or through the coupling of 2-bromophenylboronic acid with a suitable alkenyl bromide. For this guide, we will focus on a Grignard-based approach due to the ready availability of the starting materials.

Diagram of Retrosynthetic Analysis

Caption: Retrosynthetic approach for the synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Preparation of 4-bromo-2-methyl-1-butene

This step involves the allylic bromination of 3-methyl-1-butene.

-

Materials: 3-methyl-1-butene, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl4).

-

Procedure:

-

To a solution of 3-methyl-1-butene (1.0 eq) in CCl4, add NBS (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by distillation under reduced pressure to obtain 4-bromo-2-methyl-1-butene.

-

Step 2: Synthesis of 1-bromo-2-(3-methylbut-3-enyl)benzene

This step utilizes a Kumada cross-coupling reaction.

-

Materials: 1,2-dibromobenzene, magnesium turnings, anhydrous diethyl ether, 4-bromo-2-methyl-1-butene, [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl2(dppp)).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 eq).

-

Add a solution of 1,2-dibromobenzene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (2-bromophenylmagnesium bromide).

-

Once the Grignard reagent has formed, add a catalytic amount of NiCl2(dppp).

-

To this mixture, add a solution of 4-bromo-2-methyl-1-butene (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield 1-bromo-2-(3-methylbut-3-enyl)benzene.

-

Analytical Characterization

The structure of the synthesized 1-bromo-2-(3-methylbut-3-enyl)benzene would be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of 7.0-7.6 ppm. Alkenyl protons around 4.7-5.0 ppm. Methylene and methyl protons of the butenyl chain in the upfield region. |

| ¹³C NMR | Aromatic carbons between 120-140 ppm. Alkenyl carbons around 110 and 145 ppm. Aliphatic carbons at lower chemical shifts. |

| IR Spectroscopy | C-H stretching of the aromatic ring (~3050 cm⁻¹). C=C stretching of the alkene (~1640 cm⁻¹). C-Br stretching (~650 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for bromine. |

Potential Applications in Drug Development

The incorporation of a bromine atom can enhance the binding affinity of a molecule to its biological target and improve its pharmacokinetic profile.[1] The alkenyl group provides a site for metabolic modification or for covalent interaction with a target protein, which can be a desirable feature in the design of certain therapeutic agents, such as enzyme inhibitors. This compound could serve as a valuable building block for the synthesis of more complex molecules with potential applications in oncology or infectious diseases. The bromo-aryl moiety is a common feature in many approved drugs and drug candidates.

Safety and Handling

As with any chemical synthesis, appropriate safety precautions must be taken. The reagents used in this synthesis are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. For detailed safety information on the reagents, consult their respective Safety Data Sheets (SDS).[2][3][4][5][6]

Workflow for Synthesis and Characterization

Caption: Overall workflow from starting materials to the final, characterized product.

Conclusion

This technical guide has outlined a scientifically sound approach to the synthesis and characterization of 1-bromo-2-(3-methylbut-3-enyl)benzene. While this specific molecule may not be extensively studied, its synthesis is achievable through established organic chemistry reactions. The structural motifs present in this compound make it an interesting candidate for further investigation in the fields of medicinal chemistry and materials science. The protocols and analytical data presented here provide a solid foundation for researchers to build upon in their exploration of novel brominated aromatic compounds.

References

- Oreate AI Blog. (2026). Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety.

- NIST. (n.d.). Benzene, 1-bromo-3-methyl-. NIST WebBook.

- Google Patents. (n.d.). Method for preparing 1-bromo-3-methyl-2-butene.

- Tokyo Chemical Industry. (n.d.). 1-Bromo-3-methyl-2-butene.

- PubChem. (n.d.). (1-Bromo-3-methylbutan-2-yl)benzene.

- Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.

- BLDpharm. (n.d.). (1-Bromo-3-methylbutan-2-yl)benzene.

- Aldrich. (2025). Safety Data Sheet: 1-Bromo-3-methylbut-2-ene.

- Fisher Scientific. (2012). Safety Data Sheet: 2-Butene, 1-bromo-3-methyl-.

- Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 1-Bromo-3-methylbutane.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzene.

- Angene Chemical. (2025). Safety Data Sheet: Benzene, 1-bromo-4-(methylthio)-.

Sources

An In-depth Technical Guide to the Synthesis of 4-(2-Bromophenyl)-2-methyl-1-butene: Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic pathways for producing 4-(2-bromophenyl)-2-methyl-1-butene, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the primary synthetic strategies, the necessary starting materials, and step-by-step experimental protocols, underpinned by established chemical principles.

Introduction to this compound

This compound is a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures for drug discovery. Its structure, featuring a brominated phenyl ring and a reactive double bond, allows for a variety of subsequent chemical modifications. This guide will explore two robust and widely applicable methods for its synthesis: the Grignard reaction and the Wittig reaction.

Strategic Approaches to Synthesis

The construction of this compound can be logically approached by forming the carbon-carbon bond between the bromophenyl unit and the butene fragment. Both the Grignard and Wittig reactions provide effective means to achieve this coupling, each with its own set of advantages and experimental considerations.

-

Grignard Reaction Pathway: This classic organometallic approach involves the nucleophilic attack of a Grignard reagent on a carbonyl compound. For the synthesis of the target molecule, a plausible route involves the reaction of 2-bromobenzylmagnesium bromide with acetone, followed by the dehydration of the resulting tertiary alcohol. This method is often favored for its reliability and the commercial availability of the necessary precursors.

-

Wittig Reaction Pathway: The Wittig reaction offers a powerful and versatile method for alkene synthesis from carbonyl compounds and phosphonium ylides.[1] In this context, this compound can be synthesized by reacting an isobutylidene phosphonium ylide with 2-bromobenzaldehyde. This route provides excellent control over the location of the double bond.

Part 1: Synthesis via Grignard Reaction

This section details the multi-step synthesis of this compound commencing with the preparation of the key Grignard reagent.

Step 1: Preparation of 2-Bromobenzyl Bromide

The initial starting material for the Grignard pathway is 2-bromobenzyl bromide, which can be synthesized from 2-bromotoluene through a free-radical bromination reaction.[2]

Reaction Scheme:

Caption: Synthesis of 2-bromobenzyl bromide.

Experimental Protocol: Synthesis of 2-Bromobenzyl Bromide [2]

-

In a flask equipped with a reflux condenser and a dropping funnel, dissolve 2-bromotoluene in a suitable solvent such as carbon tetrachloride.

-

Heat the solution to reflux.

-

Slowly add a solution of bromine in the same solvent to the refluxing mixture while irradiating with a UV lamp to initiate the radical reaction.

-

Continue the reaction until the bromine color disappears.

-

Cool the reaction mixture and wash it with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromobenzyl bromide.

-

Purify the product by vacuum distillation.

Step 2: Formation of 2-Bromobenzylmagnesium Bromide

The synthesized 2-bromobenzyl bromide is then used to prepare the corresponding Grignard reagent. The formation of Grignard reagents is highly sensitive to moisture and requires anhydrous conditions.[3]

Reaction Scheme:

Caption: Formation of 2-bromobenzylmagnesium bromide.

Experimental Protocol: Synthesis of 2-Bromobenzylmagnesium Bromide

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of a solution of 2-bromobenzyl bromide in anhydrous diethyl ether to the flask.

-

Initiate the reaction by gentle heating. The reaction is exothermic and should sustain a gentle reflux.[3]

-

Once the reaction has started, add the remaining solution of 2-bromobenzyl bromide dropwise to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[3]

Step 3: Reaction of 2-Bromobenzylmagnesium Bromide with Acetone

The Grignard reagent is then reacted with acetone to form the tertiary alcohol, 2-(2-bromophenyl)-3-methyl-2-butanol.

Reaction Scheme:

Caption: Synthesis of 2-(2-bromophenyl)-3-methyl-2-butanol.

Experimental Protocol: Synthesis of 2-(2-Bromophenyl)-3-methyl-2-butanol

-

Cool the freshly prepared solution of 2-bromobenzylmagnesium bromide in an ice bath.

-

Slowly add a solution of dry acetone in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

Step 4: Dehydration of 2-(2-Bromophenyl)-3-methyl-2-butanol

The final step in this pathway is the acid-catalyzed dehydration of the tertiary alcohol to yield the target alkene, this compound.

Reaction Scheme:

Caption: Dehydration to form the final product.

Experimental Protocol: Synthesis of this compound

-

Place the crude 2-(2-bromophenyl)-3-methyl-2-butanol in a distillation apparatus.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Heat the mixture to induce dehydration. The product, being more volatile, will distill as it is formed.

-

Collect the distillate and wash it with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and purify by fractional distillation to obtain pure this compound.

Table 1: Starting Materials for Grignard Synthesis

| Compound | Formula | Molar Mass ( g/mol ) | Key Properties |

| 2-Bromotoluene | C₇H₇Br | 171.04 | Liquid |

| Bromine | Br₂ | 159.81 | Highly corrosive liquid |

| Magnesium | Mg | 24.31 | Solid turnings |

| Acetone | C₃H₆O | 58.08 | Volatile, flammable liquid |

Part 2: Synthesis via Wittig Reaction

This alternative synthetic route utilizes the Wittig reaction to construct the desired alkene.

Step 1: Preparation of Isobutyltriphenylphosphonium Bromide

The first step is the synthesis of the phosphonium salt from triphenylphosphine and isobutyl bromide.[4]

Reaction Scheme:

Caption: Synthesis of isobutyltriphenylphosphonium bromide.

Experimental Protocol: Synthesis of Isobutyltriphenylphosphonium Bromide

-

In a round-bottom flask, dissolve triphenylphosphine in a suitable solvent like toluene or acetonitrile.

-

Add isobutyl bromide to the solution.

-

Heat the reaction mixture at reflux for several hours. The phosphonium salt will precipitate out of the solution as a white solid.

-

Cool the mixture and collect the solid by filtration.

-

Wash the solid with cold solvent to remove any unreacted starting materials and dry it under vacuum.

Step 2: Ylide Formation and Reaction with 2-Bromobenzaldehyde

The phosphonium salt is then deprotonated with a strong base to form the ylide, which immediately reacts with 2-bromobenzaldehyde to produce the target alkene.[5]

Reaction Scheme:

Caption: Wittig reaction pathway.

Experimental Protocol: Synthesis of this compound

-

Suspend isobutyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of a strong base, such as n-butyllithium in hexanes, to the suspension. A color change to deep red or orange indicates the formation of the ylide.

-

After stirring for a short period, slowly add a solution of 2-bromobenzaldehyde in anhydrous THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Table 2: Starting Materials for Wittig Synthesis

| Compound | Formula | Molar Mass ( g/mol ) | Key Properties |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | Solid |

| Isobutyl Bromide | C₄H₉Br | 137.02 | Liquid |

| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | Solid |

| n-Butyllithium | C₄H₉Li | 64.06 | Pyrophoric solution |

Conclusion

Both the Grignard and Wittig reaction pathways offer effective and reliable methods for the synthesis of this compound. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the specific experimental capabilities of the laboratory. The Grignard route is a more traditional and often cost-effective approach, while the Wittig reaction can offer greater flexibility and control in certain applications. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this important chemical intermediate.

References

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved from [Link]

-

Preparation of 2-bromobenzyl bromide. PrepChem.com. Retrieved from [Link]

-

Wittig reaction. Wikipedia. Retrieved from [Link]

-

Isobutyltriphenylphosphonium bromide. LookChem. Retrieved from [Link]

-

Illustrated Glossary of Organic Chemistry - Wittig reaction. UCLA Chemistry and Biochemistry. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 4-(2-Bromophenyl)-2-methyl-1-butene

Introduction

4-(2-Bromophenyl)-2-methyl-1-butene is a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique structure, incorporating both an aryl halide and a sterically hindered alkene, presents specific challenges and considerations regarding its stability and long-term storage. This guide provides an in-depth analysis of the chemical stability of this compound, recommended storage protocols based on empirical evidence and chemical principles, and methodologies for assessing its purity and degradation over time. Understanding these parameters is critical for ensuring the integrity of research and the successful development of robust synthetic processes.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C11H13Br | PubChem[1] |

| Molecular Weight | 225.12 g/mol | PubChem[1] |

| Appearance | Likely a colorless to pale yellow oil | Inferred from similar compounds[2][3][4] |

| Boiling Point | High boiling point, distillable under reduced pressure | Inferred from similar compounds[2][3][4] |

| Solubility | Soluble in common organic solvents (e.g., ether, acetone, dichloromethane); insoluble in water | Inferred from similar compounds[2][3][5] |

Core Stability Analysis: A Tale of Two Moieties

The stability of this compound is primarily dictated by the interplay of its two key functional groups: the aryl bromide and the allylic double bond.

The Resilient Aryl Bromide

The bromine atom is directly attached to a sp2-hybridized carbon of the benzene ring. This arrangement confers significant stability. Aryl halides are generally resistant to nucleophilic attack under standard conditions due to the high energy required to break the C-Br bond, which has a partial double bond character due to resonance.[6][7][8] Simple aryl halides are typically unreactive in conventional SN2 reactions.[8] However, they can undergo reactions under harsh conditions, such as with very strong bases or at high temperatures, or in the presence of transition metal catalysts.[8][9] For typical laboratory storage, the aryl bromide moiety is not expected to be a primary source of degradation.

The Reactive Allylic System

The 2-methyl-1-butene portion of the molecule introduces a site of potential reactivity. The allylic position (the carbon atom adjacent to the double bond) is susceptible to radical and cationic reactions. This is because the resulting allylic radicals or carbocations are stabilized by resonance, delocalizing the unpaired electron or positive charge over the adjacent pi system.[10][11][12][13] This inherent stability of the intermediate can lower the activation energy for degradation pathways involving this position.

Potential Degradation Pathways

Based on the structural features, several degradation pathways can be postulated. These are critical to consider when defining storage and handling procedures.

-

Oxidation: The allylic position can be susceptible to oxidation, especially in the presence of air (oxygen), light, and trace metals. This can lead to the formation of hydroperoxides, which can further decompose into a variety of byproducts, including alcohols, ketones, and aldehydes.

-

Polymerization: Although sterically hindered, the double bond could potentially undergo radical-initiated polymerization, especially if exposed to initiators such as peroxides (which could form via oxidation) or certain light frequencies.

-

Isomerization: Under acidic or thermal stress, the double bond could potentially migrate to a more thermodynamically stable position, although the tetrasubstituted nature of the double bond provides a degree of stability.[14]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the potential degradation pathways, the following storage and handling conditions are recommended. These are designed to create a self-validating system where adherence to the protocol inherently protects the compound's integrity.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C (Refrigerated) | Reduces the rate of potential oxidative and thermal degradation reactions.[15] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with oxygen, thereby preventing oxidative degradation. |

| Light | Amber vial or stored in the dark | Protects the compound from light-induced radical reactions.[4] |